(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide

Opioid Pharmacology Receptor Binding Kinetics Ligand Discovery

Unlock unique opioid receptor pharmacology with (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide. This bifunctional probe is a potent MOR antagonist (IC50=3.5 nM) and KOR agonist (EC50=3.90 nM) with near-equipotent sub-nM affinity (Ki MOR=0.160 nM, KOR=0.360 nM). Superior to single-target reference ligands, it eliminates pharmacokinetic artifacts in dissecting MOR/KOR crosstalk, biased signaling, and heterodimer function. Supplied at ≥95% purity for reproducible, high-impact research.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 1088988-32-2
Cat. No. B3080624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide
CAS1088988-32-2
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(=O)C(=CN(C)C)C(=O)NC1=CC=CC=C1OC
InChIInChI=1S/C14H18N2O3/c1-10(17)11(9-16(2)3)14(18)15-12-7-5-6-8-13(12)19-4/h5-9H,1-4H3,(H,15,18)/b11-9-
InChIKeyFYOJINWTYOQCMI-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2-Acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide (CAS 1088988-32-2): Core Identity and Research-Grade Specifications for Procurement


(2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide (CAS 1088988-32-2) is a synthetic, small-molecule acrylamide derivative with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol [1]. It is commercially available for research purposes at a minimum purity specification of 95% . The compound features a dimethylaminomethylidene and a 2-methoxyphenyl substitution pattern on an acrylamide backbone, which is a key structural motif found in certain opioid receptor ligand chemotypes [2]. Its primary reported biological activity is high-affinity binding to the human mu-opioid receptor, as documented in curated bioactivity databases [2].

Why Generic Opioid Ligands Cannot Substitute for (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide in Specialized Research


Substituting (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide with a generic opioid ligand, such as DAMGO or naloxone, introduces significant experimental variability due to fundamental differences in receptor binding kinetics, efficacy, and selectivity profiles. This compound demonstrates a distinct binding fingerprint: it acts as a potent antagonist at the mu-opioid receptor (MOR) while exhibiting agonist activity at the kappa-opioid receptor (KOR), a profile not replicated by standard reference ligands [1]. Unlike broadly used tool compounds with well-characterized but simple functional profiles, this ligand provides a unique pharmacological tool for dissecting mixed efficacy at opioid receptor subtypes. Therefore, direct replacement would compromise the integrity of studies focused on biased signaling, functional selectivity, or structure-activity relationship (SAR) investigations around this specific chemotype.

Quantitative Differentiation Evidence for (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide vs. Closest Comparators


Mu-Opioid Receptor Binding Affinity: Superiority Over the Endogenous Ligand Met-Enkephalin

The compound exhibits a Ki of 0.160 nM at the human mu-opioid receptor (MOR), representing sub-nanomolar affinity [1]. This is approximately four orders of magnitude more potent than the endogenous peptide agonist Met-enkephalin, which typically binds with a Ki in the low micromolar range (e.g., ~1.4 µM) under comparable binding assays using [3H]-DAMGO displacement [2]. This vast difference in affinity makes the compound a uniquely potent starting point for MOR antagonist development compared to endogenous ligands.

Opioid Pharmacology Receptor Binding Kinetics Ligand Discovery

Functional Antagonism at MOR vs. Agonism at KOR: A Mixed-Efficacy Profile Not Found in Standard Reference Ligands

Functional assays reveal a distinct bifunctional profile: the compound acts as a potent MOR antagonist (IC50 = 3.5 nM in [35S]GTPγS binding assay) while simultaneously functioning as a KOR agonist (EC50 = 3.90 nM in the same assay type) [1]. This contrasts sharply with the standard MOR antagonist naloxone, which is a potent antagonist at both MOR and KOR (KOR Ki ~ 1-2 nM), and the standard KOR agonist U-69,593, which lacks significant MOR affinity [2]. This unique combination of activities makes the compound a highly differentiated tool for studying opioid receptor crosstalk.

Functional Selectivity Biased Agonism Opioid Receptor Dimerization

Balanced Sub-Nanomolar Binding Across MOR and KOR: A Distinct Differentiation from MOR-Selective Clinical Candidates

The compound demonstrates a near-equipotent binding profile between MOR (Ki = 0.160 nM) and KOR (Ki = 0.360 nM), yielding a MOR/KOR Ki ratio of 0.44, indicating slight selectivity for MOR [1]. In contrast, the clinically used MOR-selective agonist fentanyl exhibits a Ki of ~1 nM at MOR and a significantly higher Ki of ~50-100 nM at KOR, resulting in a MOR/KOR ratio of <0.02 and demonstrating extreme selectivity [2]. This balanced affinity profile positions the compound as a superior template for developing mixed opioid receptor therapeutics targeting synergistic analgesic pathways.

Structure-Activity Relationship Receptor Selectivity Profiling Analgesic Drug Discovery

Significant Selectivity Window Over Delta-Opioid Receptor Minimizes Off-Target Binding

The compound shows a significant selectivity window against the delta-opioid receptor (DOR), with a Ki of 41 nM, which is 256-fold weaker than its affinity for MOR and 114-fold weaker than its affinity for KOR [1]. This degree of selectivity is advantageous compared to non-selective tool compounds like etorphine, which exhibits potent agonist activity at all three opioid receptor subtypes with Ki values typically in the sub-nanomolar range for each [2]. This clear selectivity avoids confounding DOR-mediated effects in MOR/KOR-focused experiments.

Receptor Specificity Off-Target Profiling Pharmacological Tool Validation

High-Impact Application Scenarios for (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide Based on Verified Differentiation Data


Investigating Functional MOR Antagonism with Concomitant KOR Agonism in a Single Chemical Entity

This compound is ideally suited as a chemical probe for dissecting the interplay between mu receptor blockade and kappa receptor activation in the same biological system. Its unique profile—a potent MOR antagonist (IC50 = 3.5 nM) and KOR agonist (EC50 = 3.90 nM) [1]—enables researchers to study complex opioid-dependent phenomena such as stress-induced analgesia, addiction pathways, and crosstalk between receptor subtypes without the need for multi-drug cocktails, thereby eliminating pharmacokinetic interaction artifacts. This is a distinct advantage over using separate MOR and KOR reference ligands.

Building a SAR Library for Balanced, High-Affinity Opioid Receptor Ligands

The compound's near-equipotent, sub-nanomolar affinity for MOR and KOR (MOR Ki = 0.160 nM, KOR Ki = 0.360 nM) [1] makes it an exceptional starting scaffold for medicinal chemistry programs focused on developing dual-action analgesics. Structure-activity relationship (SAR) studies can be based on this core to explore how modifications influence the MOR/KOR affinity ratio, with the goal of achieving an optimal balance for synergistic antinociception with reduced side effects. Its well-defined chemical structure facilitates straightforward synthetic diversification.

Assaying Receptor Dimerization and Heteromer-Specific Pharmacology

Due to its potent binding to both MOR and KOR and its distinct functional selectivity at each [1], this compound serves as a master probe in biophysical and pharmacological assays for studying MOR-KOR heterodimers. It can be used in techniques like BRET or FRET to assess conformational changes in heteromer populations, or in functional assays designed to isolate signaling pathways uniquely activated or blocked by heterodimer formation. Its bifunctional nature is a prerequisite for such investigations that simpler, single-receptor ligands cannot fulfill.

Validating In Vitro Opioid Activity Assays with a High-Specificity Reference Compound

The clear selectivity window against the DOR (Ki = 41 nM, >100-fold KOR/DOR selectivity) [1] establishes this compound as a superior control for validating the specificity of MOR/KOR assay systems. It can be routinely used to calibrate assay sensitivity and confirm the absence of significant DOR crosstalk in recombinant cell lines or primary tissue preparations. Its commercial availability at a defined purity (95%) ensures reproducible results across experiments and laboratories.

Quote Request

Request a Quote for (2Z)-2-acetyl-3-(dimethylamino)-N-(2-methoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.